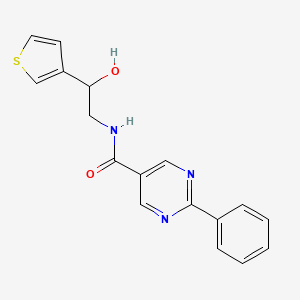
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea, also known as TH-NP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TH-NP is a small molecule that belongs to the class of urea derivatives and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In animal studies, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has high purity. This compound also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, the limitations of this compound include its low solubility in water, which may limit its use in certain experiments. This compound also has limited stability in solution, which may require fresh preparation of the compound for each experiment.
Orientations Futures
There are several future directions for the research on 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea. One potential direction is to investigate the therapeutic potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of this compound as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for improved yields and purity.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea involves a multi-step process that includes the reaction of 2-thiophen-3-ylpropylamine with naphthalene-1-carbonyl chloride in the presence of a base to form the intermediate product, 1-(2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea. This intermediate product is then reacted with hydroxylamine hydrochloride to form this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
Applications De Recherche Scientifique
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has been investigated for its potential therapeutic applications in various scientific research studies. Some of the notable research applications of this compound include its use as an anti-inflammatory agent, anti-cancer agent, and anti-diabetic agent. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18(22,14-9-10-23-11-14)12-19-17(21)20-16-8-4-6-13-5-2-3-7-15(13)16/h2-11,22H,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJWPLHDTCIRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC2=CC=CC=C21)(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)


![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)





![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)